molecular formula C12H11ClFN3 B3042627 N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline CAS No. 648858-87-1

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline

Cat. No.: B3042627
CAS No.: 648858-87-1
M. Wt: 251.69 g/mol
InChI Key: UPUJDWKJCWQPCY-UHFFFAOYSA-N
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Description

N1-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline (CAS 648858-87-1) is a high-purity chemical reagent with the molecular formula C12H11ClFN3 and a molecular weight of 251.69 g/mol . This compound features a pyrazole core, a heterocyclic scaffold extensively documented in scientific literature for its diverse therapeutic potential, including anticonvulsant, anti-tumor, and antibacterial properties . The specific structure incorporates chloro and fluoro substituents, which are known to modulate the lipophilicity and bioavailability of research molecules, thereby enhancing their potential as a key intermediate in medicinal chemistry and drug discovery programs . Researchers value this compound for developing novel pharmacologically active agents, particularly as recent studies on structurally similar pyrazole derivatives have demonstrated significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models . Furthermore, halogenated pyrazole derivatives have shown promising broad-spectrum antibacterial and antibiofilm activities against Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli . The compound's Schiff base moiety (methylidene bridge) also makes it a valuable ligand in coordination chemistry for the synthesis of metal complexes, which have been explored for their enhanced bioactivity . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-8-11(12(13)17(2)16-8)7-15-10-5-3-9(14)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJDWKJCWQPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. This can be achieved through the chlorination of 1,3-dimethyl-5-pyrazolone, followed by acylation with 4-fluoroaniline . The reaction conditions often include the use of reagents such as 2-fluorobenzoyl chloride and catalysts to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, acylation, and purification using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halides and nucleophiles . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in compounds with different functional groups .

Scientific Research Applications

Chemistry

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules with tailored properties.

Synthetic Applications:

  • Reactions: It can undergo oxidation, reduction, and substitution reactions, making it useful for synthesizing derivatives with varying functional groups.
    Reaction TypeDescriptionExample Products
    OxidationForms N-oxides using oxidizing agentsN-Oxide derivatives
    ReductionProduces amines or reduced derivativesAmino derivatives
    SubstitutionChlorine and fluorine can be replacedDiverse substituted anilines

Biology

The compound has shown promise in biological research, particularly in enzyme inhibition and receptor binding studies.

Biological Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that similar compounds can inhibit specific enzymes involved in metabolic pathways.

Case Study:
A study investigated the inhibitory effects of pyrazole derivatives on cyclooxygenase enzymes, demonstrating potential anti-inflammatory properties. The compound's ability to modulate enzyme activity opens avenues for drug development targeting inflammatory diseases.

Industry

This compound is also being explored for its applications in materials science.

Industrial Applications:

  • Advanced Materials: The compound can be used to create polymers or coatings with specific thermal and chemical resistance properties.

Example Application:
Research into polymer composites incorporating this compound has indicated enhanced mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Proton Affinity and Basicity

The 4-fluoroaniline group in the target compound contributes to its basicity. demonstrates that 4-fluoroaniline exhibits higher proton affinity (PA) and gas-phase basicity (GB) than 4-nitroaniline due to fluorine’s moderate electron-withdrawing nature compared to the stronger deactivating nitro group. This suggests that the 4-fluoroaniline fragment in the target compound may enhance stability in protonated forms, influencing its behavior in acidic environments or during mass spectrometric analysis .

Table 1: Proton Affinity Comparison of Aniline Derivatives

Compound Proton Affinity (kJ/mol) Gas-Phase Basicity (kJ/mol)
4-Fluoroaniline 882 ± 8 854 ± 8
4-Nitroaniline 845 ± 8 817 ± 8

Structural Analogs with Pyrazole Moieties

N-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxyaniline ()

This analog shares a pyrazole core and methylidene-aniline linkage but differs in substituents:

  • Pyrazole substituents: 3-(4-fluorophenyl) and 1-phenyl groups.
  • Aniline substituent: 4-methoxy instead of 4-fluoro. This difference may affect reactivity in condensation reactions or biological interactions .
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone ()

A key intermediate in zolazepam synthesis, this compound replaces the methylidene-4-fluoroaniline group with a 2-fluorophenyl methanone. The ketone group introduces polarity, altering solubility and hydrogen-bonding capacity. The chloro and dimethyl groups on the pyrazole are retained, suggesting shared synthetic pathways but divergent applications (e.g., benzodiazepine synthesis vs. Schiff base functionalities) .

N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide ()

This acrylamide derivative shares the 5-chloro-1,3-dimethylpyrazole core but replaces the methylidene-aniline with a difluorophenyl-acrylamide group. The acrylamide linker introduces conformational flexibility and hydrogen-bonding sites, making it suitable for drug discovery (e.g., kinase inhibitors).

Table 2: Structural and Functional Comparison of Pyrazole Derivatives

Compound Pyrazole Substituents Linked Group Key Applications
Target Compound 5-Cl, 1,3-dimethyl 4-Fluoroaniline Potential Schiff base ligands, medicinal chemistry
N-{(E)-[3-(4-FP)-1-Ph-pyrazol-4-yl]methylene}-4-MeO-aniline 3-(4-FP), 1-Ph 4-MeO-aniline Organic synthesis, fluorescence studies
(5-Cl-1,3-dimethyl-pyrazol-4-yl)(2-FP)methanone 5-Cl, 1,3-dimethyl 2-Fluorophenyl methanone Benzodiazepine intermediates
N1-(2,4-DFP)-3-(5-Cl-1,3-dimethyl-pyrazol-4-yl)acrylamide 5-Cl, 1,3-dimethyl 2,4-DFP-acrylamide Pharmaceuticals, agrochemicals

Crystallographic and Conformational Insights

highlights the crystal structure of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, which adopts a planar conformation due to π-conjugation between the naphthalene and aniline groups. While the target compound lacks a naphthalene system, its pyrazole-aniline linkage may exhibit similar planarity, influencing packing efficiency and solid-state properties. further supports the role of fluorophenyl groups in stabilizing crystal structures via C–H···F interactions, a feature likely relevant to the target compound’s crystallinity .

Electronic and Steric Effects

In contrast, ’s 3-(4-fluorophenyl) substituent introduces π-π stacking capabilities, absent in the target compound. Electronic effects from the chloro group may also modulate the pyrazole’s aromaticity, altering reactivity in electrophilic substitutions .

Biological Activity

N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with chlorine and methyl groups, alongside an aniline moiety with fluorine substitution. Its molecular formula is C14H14ClN3C_{14}H_{14}ClN_3 and it has a molar mass of 291.73 g/mol.

The biological activity of this compound is believed to involve interactions with various enzymes and receptors. Similar compounds have been shown to alter cellular processes by binding to their targets, which can lead to significant biochemical effects.

Target Interactions

Research indicates that compounds with similar structures can influence key biochemical pathways by interacting with:

  • Enzymes : Modulating enzymatic activity which affects metabolic pathways.
  • Receptors : Binding to specific receptors may alter signal transduction processes.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its biological efficacy.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

These values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate potency.

In Vivo Studies

In vivo studies have demonstrated that similar pyrazole derivatives can significantly reduce tumor size in animal models. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study: Antitumor Activity
    • Objective : Evaluate the anticancer effects of the compound in mouse models.
    • Findings : Treatment resulted in a significant reduction in tumor volume compared to control groups, suggesting effective antitumor properties.
  • Case Study: Enzyme Inhibition
    • Objective : Assess the inhibitory effect on specific cancer-related enzymes.
    • Results : The compound showed promising inhibition rates against enzymes involved in tumor progression, highlighting its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are effective for preparing N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline, and how can side products be minimized?

Answer: The compound can be synthesized via reductive amination or Schiff base formation. For example, reductive amination using NaBH₄/I₂ in methanol under neutral conditions at room temperature is effective for similar pyrazole-aniline derivatives . Optimization involves controlling stoichiometry, reaction time, and purification steps (e.g., column chromatography) to minimize side products like unreacted intermediates or over-reduced species. Characterization via ¹H/¹³C NMR and GC-MS is critical to identify impurities .

Q. What spectroscopic techniques are essential for confirming the Schiff base linkage in this compound?

Answer:

  • ¹H NMR : Detect the imine proton (C=N-H) as a singlet near δ 8.5–9.5 ppm.
  • FT-IR : Confirm the C=N stretch at ~1600–1650 cm⁻¹.
  • X-ray crystallography : Resolve the planar geometry of the Schiff base moiety, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP-III) resolve ambiguities in the molecular geometry of this compound?

Answer:

  • SHELXL : Refine high-resolution single-crystal data to model bond lengths, angles, and torsional parameters. Its robustness in handling twinned data or pseudo-symmetry is critical for accurate structural determination .
  • ORTEP-III : Visualize thermal ellipsoids to assess positional disorder or dynamic effects in the crystal lattice, particularly for flexible moieties like the methylidene group .
  • Enantiomorph-polarity analysis : Use Flack’s x parameter to resolve chiral centers (if present) and avoid false polarity assignments .

Q. Does this compound exhibit keto-enol tautomerism, and how can this be experimentally validated?

Answer: Keto-enol tautomerism is plausible due to the conjugated Schiff base system. Validation methods include:

  • ¹³C NMR : Detect carbonyl (C=O) or enolic (C-O) carbons.
  • UV-Vis spectroscopy : Monitor shifts in absorption bands upon tautomeric equilibrium changes.
  • X-ray diffraction : Resolve tautomeric forms in the solid state, as shown in studies of related pyrazolone derivatives .

Q. What computational approaches predict the biological activity or binding affinity of this compound?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Prioritize pyrazole and fluorophenyl moieties as pharmacophores based on analogous bioactive compounds .
  • QSAR modeling : Correlate substituent effects (e.g., chloro, methyl groups) with activity using descriptors like Hammett constants or logP values .

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

Answer:

  • Directing groups : Use electron-withdrawing groups (e.g., -Cl) at the pyrazole C5 position to direct electrophilic substitution to the C4 methylidene site .
  • Reaction conditions : Optimize temperature and solvent polarity to favor kinetic vs. thermodynamic control, as demonstrated in acylation reactions of 5-chloro-1,3-dimethylpyrazole derivatives .

Methodological Considerations

Q. What strategies ensure reproducibility in crystallographic data collection for this compound?

Answer:

  • Data quality : Collect high-resolution (<1.0 Å) datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Redundancy : Merge multiple datasets (e.g., from different crystals) to improve signal-to-noise ratios .
  • Validation tools : Use checkCIF/PLATON to identify systematic errors (e.g., missed symmetry) .

Q. How can thermal stability and decomposition pathways be analyzed for this Schiff base compound?

Answer:

  • TGA/DSC : Measure decomposition onset temperatures and enthalpy changes.
  • Mass spectrometry (EI/ESI) : Identify volatile fragments or degradation products.
  • In situ XRD : Monitor structural changes under controlled heating, as applied to thermally labile pyrazole derivatives .

Contradictions and Limitations

  • Synthetic yields : Reductive amination (NaBH₄/I₂) may yield lower purity compared to alternative methods like catalytic hydrogenation, requiring trade-offs between efficiency and scalability .
  • Tautomer stability : Keto-enol equilibrium in solution may complicate spectroscopic interpretation, necessitating complementary solid-state analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline

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